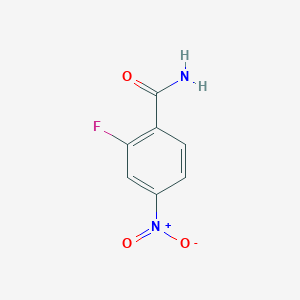

2-Fluoro-4-nitrobenzamide

概要

説明

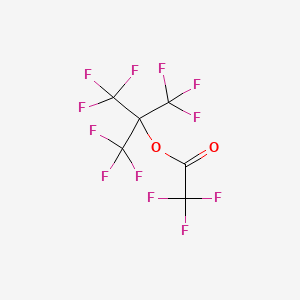

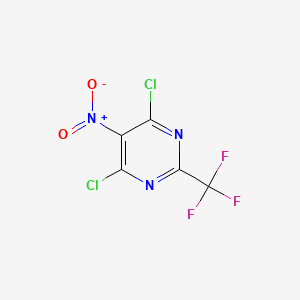

2-Fluoro-4-nitrobenzamide, also known as 2-FNB, is a compound of the nitrobenzamide class of compounds that has recently been the subject of research in the scientific community, due to its potential applications in lab experiments and its biochemical and physiological effects.

科学的研究の応用

A Convenient Synthesis of 4-amino-2-fluoro-N-methyl-benzamide

- The synthesis of 2-Fluoro-4-nitrobenzoic acid is achieved through oxidation of 2-fluoro-4-nitrotoluene. Subsequent steps involve chlorination, amination, and hydrogenation to produce N-methyl-2-fluoro-4-nitrobenzamide and finally 4-amino-2-fluoro-N-methyl-benzamide (Defeng Xu et al., 2013).

Applications in Imaging

PET Imaging Ligands

- Compounds including 2-Fluoro-4-nitrobenzamide derivatives have been synthesized and exhibit high affinity to σ receptors. Notably, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide shows potent binding affinity and selectivity. These characteristics position it as a potential ligand for PET imaging of σ receptors in humans (C. Shiue et al., 1997).

Catalysis

Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst

- This study highlights the use of a carbon-supported magnetic iron nanocatalyst derived from lignin residue for the hydrogenation of nitroarenes to anilines. This process tolerates various functional groups, including fluoro, and is used in the hydrogenation of nitrobenzamide to aminobenzamide, showcasing the reactivity and potential of this compound in catalytic applications (Naina Sarki et al., 2022).

Drug Synthesis and Development

Synthesis of Androgen Receptor Antagonists MDV3100

- In the synthesis of MDV3100, an antagonist for the androgen receptor, 4-amino-2-fluoro-N-methylbenzamide plays a crucial role. It's synthesized from 2-fluoro-1-methyl-4-nitro-benzoic acid and is a key intermediate in producing MDV3100, showcasing the utility of this compound in the development of pharmaceuticals (Li Zhi-yu, 2012).

Safety and Hazards

2-Fluoro-4-nitrobenzamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, the eyes should be washed with copious amounts of water for at least 15 minutes . If irritation persists, medical attention should be sought .

作用機序

Mode of Action

It is known that nitrobenzamides can act as electrophiles, potentially undergoing reactions with nucleophiles in the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Fluoro-4-nitrobenzamide . .

特性

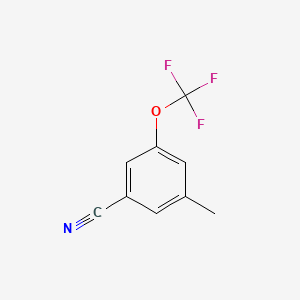

IUPAC Name |

2-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYXSYLXWAVLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20617997 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350-32-3 | |

| Record name | 2-Fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20617997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using a phase transfer catalyst in the synthesis of 2-Fluoro-4-nitrobenzoic acid?

A1: The synthesis of 2-Fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene involves an oxidation reaction using potassium permanganate []. Potassium permanganate is a strong oxidizing agent, but it is not readily soluble in organic solvents, while 2-fluoro-4-nitrotoluene is. This difference in solubility can hinder the reaction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)